4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H10BrN3O2S2 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H10BrN3O2S2/c1-20(17,18)12-8(6-2-4-7(13)5-3-6)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16) |
InChI Key |
BVHYLEZXTNMOTM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Pyrazole Derivatives with Varied Aryl Substituents
Compounds with modified aryl groups exhibit distinct physicochemical and biological properties. For example:
Key Observations :
Halogen-Substituted Analogs
Halogen substituents (Br, Cl, F) influence electronic and steric properties:
Key Observations :
Sulfonyl-Containing Derivatives
Sulfonyl groups enhance solubility and modulate electronic properties:
Key Observations :
- The methylsulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonylated analogs .
- Sulfonyl groups at different positions (e.g., 3 vs. 5) alter steric accessibility and electronic distribution, affecting intermolecular interactions .
Biological Activity
The compound 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine (CAS No. 1707605-56-8) is a member of the thieno[2,3-c]pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Anticancer Activity
Recent studies have indicated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.
- Case Study : A study assessed the anticancer activity of several thieno[2,3-c]pyrazole derivatives, including this compound. The results demonstrated that this compound inhibited cell proliferation in human cancer cell lines such as HCT-15 (colon) and SF-295 (CNS) .
Anti-inflammatory Activity
Thieno[2,3-c]pyrazole derivatives have also shown promising anti-inflammatory effects. In vitro assays revealed that compounds with similar structures to this compound significantly reduced inflammation markers in treated cells.
The biological mechanisms underlying the activity of this compound are believed to involve the inhibition of specific enzymes and pathways associated with cancer cell growth and inflammation. For instance, it may induce apoptosis in cancer cells via mitochondrial pathways, leading to increased expression of pro-apoptotic factors like cytochrome c and caspases .
Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT-15 | 5.6 | |
| SF-295 | 4.9 | ||
| Anti-inflammatory | RAW 264.7 (macrophages) | 10.1 | |
| LPS-induced inflammation | 8.7 |
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes.
- Characterization Techniques : The final product is characterized using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Q & A
Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Cyclization : Thiourea intermediates are cyclized using agents like phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form the thieno[2,3-c]pyrazole core .
- Functionalization : Bromophenyl and methylsulfonyl groups are introduced via nucleophilic substitution or Suzuki coupling. Microwave-mediated reactions (e.g., 80–100°C, 20–30 min) enhance yield and purity in aryl group incorporation .
- Characterization : Intermediate purity is verified via HPLC, while final products are confirmed using IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles. For example, SHELX software refines structures using intensity data, resolving ambiguities in dihedral angles (e.g., C–C bond deviations <0.005 Å) .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), while ¹³C NMR confirms sulfonyl (δ ~40 ppm) and bromophenyl carbons (δ 120–135 ppm) .
- Mass spectrometry : HRMS (ESI+) validates molecular ions (e.g., [M+H]⁺ at m/z 380.02) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, reducing side reactions. Emission spectra in DMSO (λem = 356 nm) confirm stability .
- Catalysis : Copper(I) iodide or Pd(PPh₃)₄ accelerates cross-coupling reactions (e.g., Suzuki-Miyaura), achieving yields >85% .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 h conventional) and minimizes thermal decomposition .
Q. What computational strategies aid in predicting bioactivity and structural optimization?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina evaluates binding affinities to target proteins (e.g., σ1 receptors). Docking scores correlate with experimental IC50 values .
- QSAR modeling : Hammett constants (σ) and LogP values predict substituent effects on solubility and membrane permeability. For example, electron-withdrawing groups (e.g., -SO₂CH₃) enhance metabolic stability .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites for functionalization .
Q. How can contradictions in reported biological activities of analogs be resolved?
- Methodological Answer :
- Assay standardization : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C). For instance, discrepancies in σ1 receptor antagonism arise from varying cell lines (e.g., MDA-MB-231 vs. PC-3) .
- Structural nuances : Crystallographic data (e.g., torsion angles ±5°) reveal conformational flexibility affecting binding. For example, 4-bromophenyl orientation modulates steric hindrance in active sites .
- Meta-analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) and identify outlier datasets .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
